molecular formula C7H8F2N4 B2944842 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile CAS No. 2248280-76-2

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile

Cat. No.: B2944842
CAS No.: 2248280-76-2
M. Wt: 186.166
InChI Key: JQNXOIGNTMSCBX-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H8F2N4 It is a pyrazole derivative, characterized by the presence of an amino group at the 3-position, a difluoropropyl group at the 1-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green solvents is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form corresponding amines.

    Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N4/c1-7(8,9)4-13-3-5(2-10)6(11)12-13/h3H,4H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXOIGNTMSCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C(=N1)N)C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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